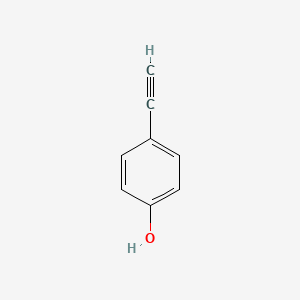

4-Ethynylphenol

Übersicht

Beschreibung

4-Ethynylphenol is a useful research compound. Its molecular formula is C8H6O and its molecular weight is 118.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Ethynylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemoselective Oxidative Polymerization

4-Ethynylphenol has been utilized in the chemoselective oxidative polymerization process. A study by Tonami et al. (2000) demonstrated the enzymatic oxidative polymerization of m-ethynylphenol, which possesses both phenol and acetylene moieties. This process was carried out using horseradish peroxidase and hydrogen peroxide, resulting in a polymer with an ethynyl group in the side chain. This polymerization method is unique due to its selective nature and the potential applications of the resulting polymer as a reactive starting material (Tonami et al., 2000).

Synthesis of Functionalized Polystyrene

Manzotti et al. (2000) described an improved synthesis of (4-ethenylphenyl)diphenyl methanol, a derivative of 4-ethynylphenol. This compound was used to prepare trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This method holds significance for solid-phase organic synthesis due to the introduction of flexibility and functionality in the polymer chain (Manzotti et al., 2000).

Application in Ruthenium Complexes

Linseis et al. (2012) explored the use of 4-ethynylphenol in ruthenium complexes. They investigated the regio- and stereoselective insertion of 4-ethynylphenol derivatives into ruthenium complexes, revealing aspects of electron delocalization and electrocatalytic isomerization properties. This research highlights the role of 4-ethynylphenol derivatives in advancing our understanding of complex organometallic structures and their properties (Linseis et al., 2012).

Donor-Acceptor Interactions

A study by McAdam et al. (2003) investigated the donor-acceptor interactions in naphthalimides with 4-ethynylphenol derivatives. This research provides insight into the correlation between internal charge separation, UV-vis, and emission properties in these compounds, enhancing the understanding of molecular interactions and electronic properties in organometallic compounds (McAdam et al., 2003).

Recognition and Extraction of Saccharides

Hayashi et al. (2020) developed a macrocycle consisting of six ethynylphenol units for saccharide recognition. This macrocycle demonstrates selective recognition and extraction of pentoses over hexoses, showcasing the potential of 4-ethynylphenol derivatives in creating selective and efficient molecular recognition systems (Hayashi et al., 2020).

Eigenschaften

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylphenol | |

CAS RN |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B7805665.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetic acid](/img/structure/B7805731.png)